molecular formula C19H23NO4 B592392 (S)-2-Amino-5-methoxytetralin (S)-mandelate CAS No. 439133-67-2

(S)-2-Amino-5-methoxytetralin (S)-mandelate

Cat. No.: B592392
CAS No.: 439133-67-2
M. Wt: 329.396
InChI Key: GTWGCLZVABLEAP-ANNIYNITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include an amino group and a methoxy group attached to a tetralin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-methoxytetralin (S)-mandelate typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a nitro compound to introduce the amino group, followed by methoxylation to add the methoxy group. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation for the reduction step and uses chiral catalysts or chiral resolution techniques to achieve the desired enantiomeric purity. The process is optimized for high yield and cost-effectiveness, ensuring scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-methoxytetralin (S)-mandelate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro precursor can be reduced to introduce the amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

    Substitution: Nucleophiles such as sodium methoxide are used for methoxylation.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted tetralin derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-5-methoxytetralin (S)-mandelate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-methoxytetralin (S)-mandelate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-5-methoxytetralin ®-mandelate: The enantiomer of the compound, with different stereochemistry.

    2-Amino-5-methoxytetralin: Lacks the chiral mandelate moiety.

    5-Methoxy-2-tetralone: A related compound with a ketone group instead of an amino group.

Uniqueness

(S)-2-Amino-5-methoxytetralin (S)-mandelate is unique due to its specific chiral configuration and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(S)-2-Amino-5-methoxytetralin (S)-mandelate is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a dopaminergic agent. This compound is structurally related to rotigotine, a medication used for treating Parkinson's disease. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 251.31 g/mol
  • Appearance : White or almost white powder

This compound is characterized by its methoxy group and an amino group attached to a tetralin structure, which contributes to its biological activity.

Dopaminergic Activity

This compound exhibits significant dopaminergic activity. It acts as a dopamine receptor agonist, which is beneficial in treating Parkinson's disease symptoms. Research indicates that this compound can stimulate dopamine receptors, enhancing dopaminergic transmission in the brain, which is essential for motor control and coordination.

Antioxidant Properties

In addition to its dopaminergic effects, this compound also displays antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases, including Parkinson's disease. Studies have shown that (S)-2-Amino-5-methoxytetralin can scavenge free radicals effectively, contributing to cellular protection.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the tetralin structure influence biological activity. For instance, variations in substituents on the aromatic ring can significantly affect receptor binding and efficacy as a dopaminergic agent.

Study 1: Efficacy in Animal Models

A study conducted on animal models of Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function compared to control groups. The compound was found to reduce bradykinesia and improve overall locomotor activity.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of (S)-2-Amino-5-methoxytetralin against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential as a neuroprotective agent.

Comparative Biological Activity Table

CompoundDopaminergic ActivityAntioxidant ActivityReference
(S)-2-Amino-5-methoxytetralinHighModerate ,
RotigotineVery HighLow ,
Other Amino-TetralinsVariableLow to Moderate ,

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWGCLZVABLEAP-ANNIYNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693867
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439133-67-2
Record name (2S)-Hydroxy(phenyl)acetic acid--(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-5-methoxytetralin (S)-mandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.